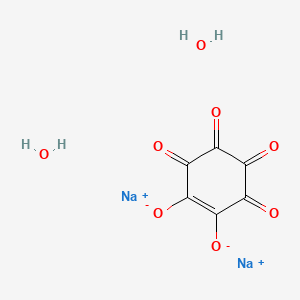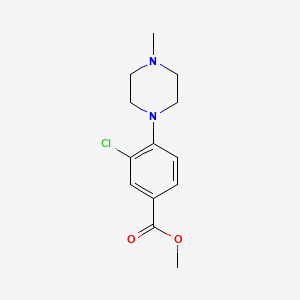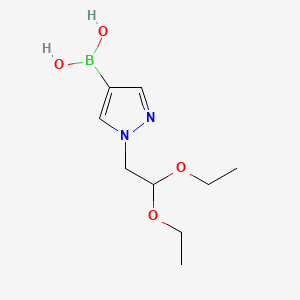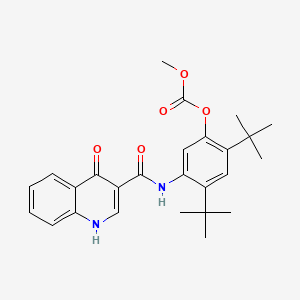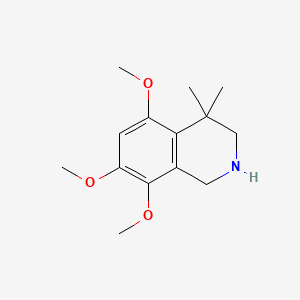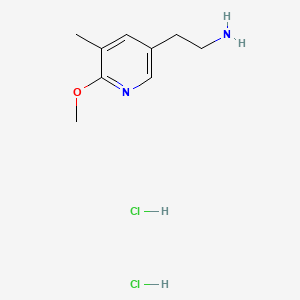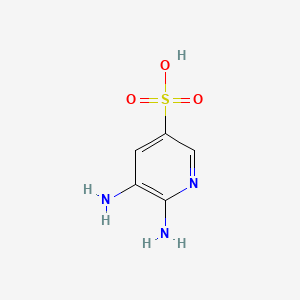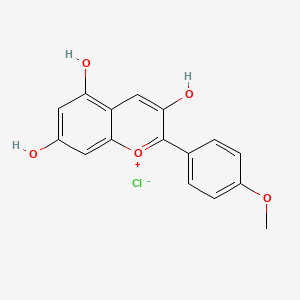
Kaempferidinidin chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kaempferidinidin chloride is a chemical compound with a molecular formula of C16H13ClO5 . It is a powder that is used for laboratory purposes .
Molecular Structure Analysis
The molecular structure of Kaempferidinidin chloride has been confirmed by 1H-NMR to be consistent with its chemical formula .Physical And Chemical Properties Analysis
Kaempferidinidin chloride is a powder with a molecular weight of 320.7 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Wissenschaftliche Forschungsanwendungen
Protective Effects in Cardiovascular Health
- Cardioprotection Against Myocardial Ischemia/Reperfusion Injury : Kaempferol has been shown to improve myocardial function, reduce infarct size, and decrease apoptosis in rat hearts subjected to ischemia/reperfusion injury. It works by enhancing antioxidant activity and inhibiting Glycogen Synthase Kinase-3β activity (Zhou et al., 2015).
- Thrombosis and Platelet Activation Inhibition : Kaempferol inhibits thrombin and factor Xa activity, reduces fibrin clot formation, and protects against thrombosis in animal models. It also affects platelet activation pathways, offering potential as a therapeutic agent for thrombotic disorders (Choi et al., 2015).
Neuroprotective Effects
- Improving Intestinal Barrier Function : Kaempferol enhances the integrity of tight junctions in human intestinal Caco-2 cell monolayers. This is beneficial for gut health and potentially for neurological conditions, given the gut-brain axis (Suzuki et al., 2011).
- Alleviating Neuroinflammation and Blood-Brain Barrier Dysfunction : Kaempferol reduces neuroinflammation and protects blood-brain barrier integrity in mice, potentially useful for treating neurodegenerative diseases (Cheng et al., 2018).
Anticancer and Antioxidant Activities
- Chemo-preventive and Therapeutic Effects : It demonstrates diverse therapeutic properties, including anticancer and anti-inflammatory effects, and is useful against a range of diseases like diabetes, cardiovascular diseases, and oxidative stress-related disorders (Imran et al., 2018).
Metabolic and Anti-Diabetic Effects
- Insulinomimetic Effects on Glycaemia : Kaempferitrin, found in certain plants, has shown acute blood glucose-lowering effects in diabetic rats and stimulates glucose uptake in muscle tissues (Jorge et al., 2004).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)chromenylium-3,5,7-triol;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5.ClH/c1-20-11-4-2-9(3-5-11)16-14(19)8-12-13(18)6-10(17)7-15(12)21-16;/h2-8H,1H3,(H2-,17,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLAQUHRDORRNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferidinidin chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)


